3-Bromoimidazo[1,2-b]pyridazine hydrobromide
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDACBERPSJQTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-b]pyridazine hydrobromide typically involves the bromination of imidazo[1,2-b]pyridazine. This can be achieved through various methods, such as electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : One of the primary applications of 3-bromoimidazo[1,2-b]pyridazine hydrobromide is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit potent inhibitory activity against BCR-ABL kinase, which is crucial in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL) . The compound's structure allows for modifications that enhance its potency against resistant cancer mutations, such as the T315I mutation in BCR-ABL.
Enzyme Inhibition : The imidazo[1,2-b]pyridazine scaffold is known for its ability to inhibit various enzymes. Studies have shown that compounds based on this structure can act as inhibitors for multiple kinases involved in cellular signaling pathways, making them potential candidates for treating diseases like Alzheimer’s and other neurodegenerative disorders .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form more complex molecular architectures. These reactions are valuable for synthesizing pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: BCR-ABL Kinase Inhibition
In a study focusing on the design of pan-inhibitors for BCR-ABL kinase, researchers synthesized a series of compounds based on the imidazo[1,2-b]pyridazine scaffold. The study demonstrated that modifications at specific positions could significantly enhance inhibitory activity against both wild-type and mutant forms of the kinase. The lead compound showed a promising IC50 value in nanomolar range against BCR-ABL T315I .
Case Study 2: Antibacterial Activity
Another investigation explored the antibacterial properties of imidazo[1,2-b]pyridazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that certain derivatives exhibited substantial antibacterial activity, suggesting potential applications in treating resistant bacterial infections .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-Bromoimidazo[1,2-b]pyridazine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Derivatives with amino or cyclic amine substituents at position 6 exhibit distinct pharmacological and physicochemical properties:
Key Observations :
Isomeric Imidazopyridazines
The position of nitrogen atoms in the fused rings significantly impacts biological activity and synthetic accessibility:
Key Observations :
Brominated Derivatives
Bromine position and additional substituents influence reactivity and target selectivity:
Key Observations :
- Bromine at position 3 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for biaryl or alkynyl derivatives .
- CF₃ groups enhance membrane permeability but may increase toxicity .
Pharmacological and Physicochemical Comparisons
Key Observations :
Physicochemical Properties
Biological Activity
3-Bromoimidazo[1,2-b]pyridazine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and features a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring. The compound is characterized by its heterocyclic structure, which is known to influence its biological activity.
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant activity against various biological targets:
- Tyk2 Inhibition : A study highlighted that derivatives of imidazo[1,2-b]pyridazine serve as potent and selective inhibitors of Tyk2 JH2, a critical kinase involved in inflammatory responses. The compound showed improved metabolic stability and selectivity over other kinases, with an IC value indicating effective inhibition of IFNγ production in pharmacodynamic models .
- Antitubercular Activity : Compounds related to imidazo[1,2-b]pyridazine have been explored for their antitubercular properties. For instance, analogues demonstrated promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Mtb), with some achieving MIC values as low as 0.03 μM . This suggests potential for treating multidrug-resistant strains.
Case Study 1: Tyk2 JH2 Inhibition
In a pharmacodynamics study involving rat models, a specific derivative of 3-Bromoimidazo[1,2-b]pyridazine was shown to significantly inhibit IFNγ production. The study reported that the compound's structural modifications led to enhanced liver microsomal stability and improved pharmacokinetic profiles compared to earlier variants .
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular efficacy of imidazo[1,2-b]pyridazine derivatives. These compounds were tested against both replicating and non-replicating Mtb strains. Results indicated that certain derivatives exhibited MIC values as low as 0.006 μM against resistant strains, demonstrating their potential as new therapeutic agents for tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of 3-Bromoimidazo[1,2-b]pyridazine can be influenced by various substituents on the imidazo ring. Research has shown that modifications at specific positions can enhance potency and selectivity:
| Substituent Position | Effect on Activity | Example Compound | IC Value |
|---|---|---|---|
| C3 | Enhanced Tyk2 JH2 binding | 6a | 817 nM |
| N1 | Improved metabolic stability | 6b | >12.5 μM |
| C7 | Increased anti-TB potency | 10j | 0.025–0.054 μg/mL |
Safety and Toxicity
While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that related compounds exhibit acceptable safety margins in vitro; however, comprehensive toxicological studies are necessary to establish safety in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-bromoimidazo[1,2-b]pyridazine hydrobromide?
- Methodological Answer : A two-step approach is often utilized. First, bromination of imidazo[1,2-b]pyridazine derivatives using brominating agents (e.g., NBS or Br₂) yields the brominated intermediate. Second, hydrobromide salt formation is achieved via acid-base reactions. For example, Suzuki-Miyaura cross-coupling with arylboronic acids can functionalize the intermediate, as demonstrated in Pd-catalyzed reactions (86–89% yields) . High-performance liquid chromatography (HPLC) with a Microsorb R0086100C5 column and methanol/chloroform mobile phases is recommended for purity analysis .
Q. What analytical techniques are critical for characterizing 3-bromoimidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978) . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches), and HPLC monitors reaction progress and purity .
Q. How does the hydrobromide salt form influence solubility and reactivity?
- Methodological Answer : Salt formation enhances water solubility, facilitating biological testing. The bromide counterion stabilizes the protonated imidazole ring, which can alter reactivity in cross-coupling reactions. For instance, hydrobromide salts are less prone to decomposition under acidic conditions compared to free bases .
Advanced Research Questions
Q. How can regioselective functionalization challenges at the C2/C3 positions be addressed?
- Methodological Answer : Direct C2 arylation often fails due to steric hindrance. A two-step strategy is preferred: (i) Introduce a bromine atom at C3 via electrophilic substitution, then (ii) perform Suzuki-Miyaura coupling at C2 using arylboronic acids. This approach avoids competing side reactions, achieving 86–89% yields in diarylated products .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions for bromoimidazo derivatives?
- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMA or pentan-1-ol) critically impact turnover frequency. For aryl chlorides, elevated temperatures (110–120°C) and ligand-free conditions improve efficiency. Monitoring reaction progress via TLC or HPLC prevents over-functionalization .
Q. How do researchers reconcile contradictory data in bromination efficiency across substrates?
- Methodological Answer : Substituent electronic effects dictate bromination outcomes. Electron-donating groups (e.g., methyl) at C6 deactivate the ring, requiring harsher conditions (e.g., Br₂/H₂SO₄). In contrast, electron-withdrawing groups (e.g., Cl) enhance reactivity. Systematic variation of reaction parameters (temperature, solvent) and DFT calculations help rationalize discrepancies .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes unreacted starting materials. For polar byproducts, silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) achieves high purity. Hydrobromide salts may require inert-atmosphere storage (2–8°C) to prevent deliquescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
